molecular formula C12H16 B1619011 1,8-Dimethyltetralin CAS No. 25419-33-4

1,8-Dimethyltetralin

Cat. No. B1619011
CAS RN: 25419-33-4
M. Wt: 160.25 g/mol
InChI Key: KVNZVXVZQFTXNA-UHFFFAOYSA-N
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Description

1,8-Dimethyltetralin, also known as 1,8-DMT, is a chemical compound that belongs to the family of tetralin derivatives. It is used in scientific research for various purposes, including as a ligand for studying the dopamine receptors in the brain.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1,8-Dimethyltetralin derivatives have been synthesized and evaluated for their pharmacological properties. For instance, Carter and Robinson (1972) explored the analgesic and CNS-suppressant activities of 2-amino, 2-methylamino-, and 2-dimethylamino-1,1-dimethyltetralin hydrochlorides. These compounds were synthesized as potential analgesic agents, with some showing significant analgesic activity (Carter & Robinson, 1972).

Opioid Receptor Effects

Matos Ff et al. (1986) investigated the opioid agonist and antagonist activity of two 3-amino-2,2-dimethyltetralin analogs using the guinea pig ileum longitudinal muscle preparation. Their research revealed that one compound exhibited opioid agonist properties with a preference for mu receptors, while the other acted as an opioid antagonist (Matos Ff, Lippman Da, & Malone Mh, 1986).

Musk Odorants and Fragrance Chemistry

Kettenes et al. (2010) discussed the formation of 1,1-dimethyl-7-isopropyltetralin, a compound with a weak musk odor, from longifolene. This research highlights the relevance of dimethyltetralin derivatives in fragrance chemistry (Kettenes, Lierop, Wal, & Sipma, 2010).

Natural Product Synthesis

The synthesis and properties of dimethyltetralin derivatives have also been explored in the context of natural product chemistry. Kedrowski and Hoppe (2008) developed a synthesis of cacalol, a natural product, using 5-methoxy-1,8-dimethyltetralin as an intermediate (Kedrowski & Hoppe, 2008).

Catalysis and Organic Reactions

Research on dimethyltin(IV) complexes derived from 1,8-dimethyltetralin analogs has shown their potential use in catalysis. Martins et al. (2016) synthesized a dimethyltin(IV) coordination polymer and demonstrated its effectiveness as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions (Martins, Hazra, Silva, & Pombeiro, 2016).

properties

IUPAC Name

1,8-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3,5,7,10H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNZVXVZQFTXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC=CC(=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880794
Record name naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dimethyltetralin

CAS RN

25419-33-4
Record name 1,8-Dimethyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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